4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone
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Overview
Description
4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by its molecular formula C18H17ClFNO2 and a molecular weight of 333.78 g/mol .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone typically involves several steps:
Synthetic Routes: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Reaction Conditions: The reaction conditions for the Suzuki–Miyaura coupling include the use of organoboron reagents, palladium catalysts, and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways involved may include oxidative stress pathways, apoptosis pathways, and signal transduction pathways, depending on the specific biological context.
Comparison with Similar Compounds
4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUOPMAAPSXRMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643556 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-95-3 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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